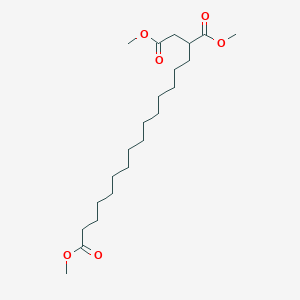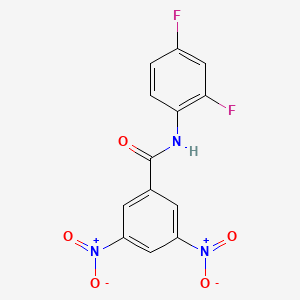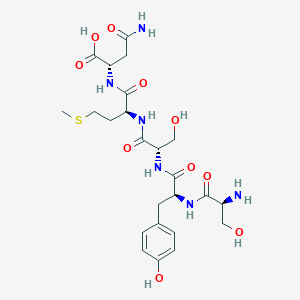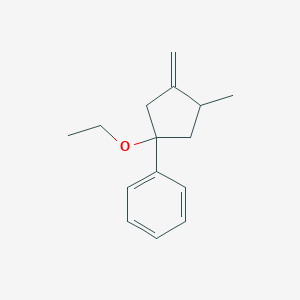
2,2'-(Ethene-1,2-diyl)bis(3,4-dibutylthiophene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(Ethene-1,2-diyl)bis(3,4-dibutylthiophene) is an organic compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound features two thiophene rings connected by an ethene bridge, with butyl groups attached to the 3 and 4 positions of each thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Ethene-1,2-diyl)bis(3,4-dibutylthiophene) typically involves the following steps:
Formation of the Thiophene Rings: The thiophene rings can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Introduction of Butyl Groups: The butyl groups can be introduced via alkylation reactions using butyl halides in the presence of a strong base.
Formation of the Ethene Bridge: The ethene bridge can be formed through a coupling reaction, such as the Heck reaction, which involves the coupling of halogenated thiophenes with ethene in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of 2,2’-(Ethene-1,2-diyl)bis(3,4-dibutylthiophene) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(Ethene-1,2-diyl)bis(3,4-dibutylthiophene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the ethene bridge to an ethane bridge, altering the compound’s electronic properties.
Substitution: The butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Ethane-bridged derivatives.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Applications De Recherche Scientifique
2,2’-(Ethene-1,2-diyl)bis(3,4-dibutylthiophene) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a component in drug delivery systems.
Industry: The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mécanisme D'action
The mechanism of action of 2,2’-(Ethene-1,2-diyl)bis(3,4-dibutylthiophene) depends on its specific application. In organic electronics, the compound’s conjugated system allows for efficient charge transport, making it suitable for use in OLEDs and OPVs. In biological systems, the compound’s interaction with cellular components can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-(Ethene-1,2-diyl)bis(3,4-dimethylthiophene): Similar structure but with methyl groups instead of butyl groups.
2,2’-(Ethene-1,2-diyl)bis(3,4-diphenylthiophene): Similar structure but with phenyl groups instead of butyl groups.
2,2’-(Ethene-1,2-diyl)bis(3,4-dibutylfuran): Similar structure but with furan rings instead of thiophene rings.
Uniqueness
2,2’-(Ethene-1,2-diyl)bis(3,4-dibutylthiophene) is unique due to the presence of butyl groups, which enhance its solubility and processability. The ethene bridge provides a conjugated system that is beneficial for electronic applications, while the thiophene rings contribute to the compound’s stability and electronic properties.
Propriétés
Numéro CAS |
188565-07-3 |
|---|---|
Formule moléculaire |
C26H40S2 |
Poids moléculaire |
416.7 g/mol |
Nom IUPAC |
3,4-dibutyl-2-[2-(3,4-dibutylthiophen-2-yl)ethenyl]thiophene |
InChI |
InChI=1S/C26H40S2/c1-5-9-13-21-19-27-25(23(21)15-11-7-3)17-18-26-24(16-12-8-4)22(20-28-26)14-10-6-2/h17-20H,5-16H2,1-4H3 |
Clé InChI |
JDUINQQJHDIBPL-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=CSC(=C1CCCC)C=CC2=C(C(=CS2)CCCC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![{[(2-Methylpenta-1,3-dien-1-yl)oxy]methyl}benzene](/img/structure/B14255369.png)
![[1-(Hydroxymethyl)cyclohexyl]methyl prop-2-enoate](/img/structure/B14255370.png)
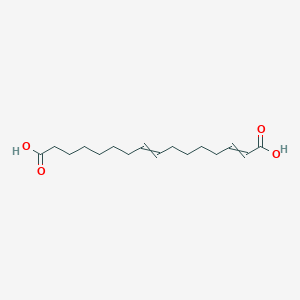
![2-oxa-9-azaspiro[4.5]decan-1-one;hydrochloride](/img/structure/B14255391.png)

